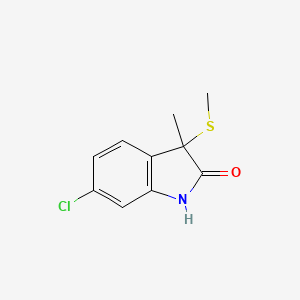
6-Chloro-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is an organic compound with a unique structure that includes a chloro group, a methyl group, and a methylsulfanyl group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of 6-chloroindole with methylsulfanyl reagents under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated indole derivatives.
Substitution: Amino or thiol-substituted indole derivatives.
Scientific Research Applications
6-Chloro-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The chloro and methylsulfanyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The indole core can also participate in various biochemical interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloroindole: Lacks the methyl and methylsulfanyl groups, making it less versatile in chemical reactions.
3-Methylindole:
3-(Methylsulfanyl)indole: Lacks the chloro group, which can influence its chemical behavior and biological activity.
Uniqueness
6-Chloro-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of all three functional groups (chloro, methyl, and methylsulfanyl) on the indole core. This combination of groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61436-90-6 |
|---|---|
Molecular Formula |
C10H10ClNOS |
Molecular Weight |
227.71 g/mol |
IUPAC Name |
6-chloro-3-methyl-3-methylsulfanyl-1H-indol-2-one |
InChI |
InChI=1S/C10H10ClNOS/c1-10(14-2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
ITXGWWGWOZHXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Cl)NC1=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















